3-Bromo-4-propoxyaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
3-bromo-4-propoxyaniline |
InChI |
InChI=1S/C9H12BrNO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6H,2,5,11H2,1H3 |
InChI Key |
GREYEHSGVNQLTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Bromo 4 Propoxyaniline and Analogues
Established Synthetic Routes to Substituted Bromoanilines
In multistep organic synthesis, two primary strategies are employed: linear and convergent synthesis. chemistnotes.com
A common and versatile method for preparing substituted anilines involves the reduction of a corresponding nitroaromatic compound. The nitro group is one of the first functional groups for which reduction methods were developed. wikipedia.org This transformation is a gateway to the rich chemistry of anilines, which are valuable precursors for many other functional groups. youtube.com
The synthesis can be designed to incorporate the etherification step either before or after the nitro group reduction. A typical sequence for an analogue like 4-propoxyaniline (B1293681) involves:
Etherification: Starting with a nitrophenol, such as 4-nitrophenol, the hydroxyl group is converted to a propoxy ether. This is commonly achieved via a Williamson ether synthesis, where the phenoxide (formed by deprotonating the phenol (B47542) with a base) acts as a nucleophile to displace a halide from an alkyl halide (e.g., 1-bromopropane).
Nitro-Reduction: The resulting 1-nitro-4-propoxybenzene is then subjected to reduction. This step is highly reliable and can be accomplished using various reagents. wikipedia.org Common industrial and laboratory methods include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgyoutube.com This method is often clean and efficient.
Metal-Acid Reduction: A classic method involves using a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). wikipedia.orgyoutube.com
This nitro-reduction pathway is highly effective for producing a wide range of substituted anilines. Gold nanoparticle catalysts have also shown high chemoselectivity for reducing the nitro group while leaving other functional groups like double bonds or carbonyls intact. springernature.com
Direct bromination of aniline (B41778) is difficult to control due to the powerful activating nature of the amino (-NH₂) group, which leads to the rapid formation of 2,4,6-tribromoaniline. quora.comallen.in To achieve selective mono-bromination, the reactivity of the amino group must be moderated. This is typically accomplished by protecting the amine via acylation. infinitylearn.com
The most common procedure involves the following steps:
Acylation (Protection): Aniline or a substituted aniline is treated with an acylating agent, typically acetic anhydride (B1165640), to form an acetanilide (B955). youtube.com The resulting acetylamino group (-NHCOCH₃) is still an activating, ortho-para directing group, but its activating effect is significantly less than that of the free amino group. This is because the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, making it less available to donate into the benzene (B151609) ring. quora.cominfinitylearn.com
Bromination: The acetanilide is then treated with bromine, often in a solvent like acetic acid. youtube.com The reduced activation of the ring allows the reaction to be controlled, leading predominantly to the para-brominated product due to the steric hindrance of the acetylamino group at the ortho positions. youtube.com
Hydrolysis (Deprotection): The final step is the removal of the acetyl protecting group. This is achieved by acidic or basic hydrolysis, which cleaves the amide bond to regenerate the amino group and yield the desired p-bromoaniline product. quora.comyoutube.com
This three-step sequence of acylation-bromination-hydrolysis is a classic and reliable method for the synthesis of para-bromoanilines. wikipedia.org
Optimization of Synthetic Conditions for Enhanced Efficiency and Purity
For any synthetic route to be practical, especially on an industrial scale, optimization of reaction conditions is crucial. This involves systematically adjusting various parameters to maximize product yield and purity while minimizing reaction time, cost, and the formation of by-products.
The efficiency and outcome of a chemical reaction are highly sensitive to the conditions under which it is performed. Key parameters that are frequently optimized include:
Temperature: Temperature control is critical. For instance, in the bromination of anilines, controlling the addition of bromine at lower temperatures (e.g., -50°C) has been shown to enhance regioselectivity by thermodynamically controlling the reaction, thereby reducing the formation of undesired isomers. quickcompany.in
Reaction Time: Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time. liskonchem.com Stopping the reaction at the right point can prevent the formation of degradation products or further substitution by-products.
Reagent Concentration and Stoichiometry: Adjusting the concentration of reactants and the type and concentration of any acid or base catalyst can significantly impact the reaction rate and selectivity. liskonchem.com Overly acidic conditions, for example, might accelerate a reaction but could also lead to an increase in side reactions. liskonchem.com
Solvent: The choice of solvent can influence reaction rates and even selectivity. The use of modern solvents like ionic liquids has been explored to improve the direct halogenation of unprotected anilines. nih.govresearchgate.net
A systematic approach to optimizing these parameters is essential for developing a robust and efficient synthesis. acs.org
Controlling the position of bromination on an aniline ring (regioselectivity) is a central challenge. While the acylation strategy described earlier is a primary method for achieving para-selectivity, other advanced techniques have been developed.
One notable method involves the use of copper(II) bromide (CuBr₂). This reagent can serve as both the bromine source and an oxidant, enabling the direct, regioselective para-bromination of unprotected anilines under mild conditions. nih.govgoogle.com This approach often avoids the need for the additional protection and deprotection steps required in the acylation method. researchgate.net The use of ionic liquids as solvents in conjunction with copper halides has been shown to yield para-brominated products with high selectivity and in excellent yields. nih.govresearchgate.net
The table below summarizes findings from a study on the bromination of various aniline analogues using CuBr₂ in an ionic liquid, demonstrating high regioselectivity for the para-position.
| Entry | Substrate | Time | Yield of 4-Br Product | Isomer Detected |
| 1 | 2-methylaniline | 1 h | 95% | — |
| 2 | 2-methoxyaniline | 1 h | 95% | — |
| 3 | 2-fluoroaniline | 0.5 h | 91% | 1.2% |
| 4 | 2-trifluoromethylaniline | 1 h | 92% | 2.8% |
| 5 | 2-nitroaniline | 3 h | 88% | — |
| 6 | 3-methylaniline | 1 h | 95% | 2.5% |
| 7 | 3-methoxyaniline | 1 h | 95% | 2.2% |
| 8 | 3-fluoroaniline | 10 min | 90% | — |
| 9 | 3-trifluoromethylaniline | 1 h | 93% | 2.4% |
| Data sourced from a study on the bromination of aniline analogues using 3 equivalents of CuBr₂ at room temperature. researchgate.net |
These modern catalytic methods offer a more atom-economical and environmentally friendly alternative to traditional routes, providing high yields and excellent control over the position of substitution. researchgate.net
Yield Enhancement and Isolation Techniques
Optimizing reaction conditions and employing effective isolation techniques are critical for maximizing the yield and purity of 3-bromo-4-propoxyaniline and its analogues. A variety of methods have been explored to enhance the efficiency of synthetic processes.
In the synthesis of related halo-alkoxy-anilines, such as 3-bromo-4-methoxyaniline, specific reaction parameters have been optimized to achieve high yields. For instance, in the bromination of p-fluoronitrobenzene, a precursor to the methoxy analogue, controlling the reaction temperature between 30-40 °C and maintaining a specific molar ratio of acetic acid to the starting material (5.0–6.0:1) and N-bromosuccinimide to the starting material (1.05–1.1:1) have been shown to be crucial for achieving high conversion rates. google.com The isolation of the brominated intermediate is often achieved by pouring the reaction mixture into ice water, which induces precipitation of the solid product. Subsequent suction filtration and drying result in a high-purity product. google.com This general approach is applicable to the synthesis of this compound, with adjustments to account for the different alkoxy substituent.
Further optimization can be achieved by exploring different heating methods. For example, in the synthesis of N-propargyl aniline derivatives, microwave irradiation has been demonstrated to be a more effective heating source compared to conventional methods, leading to improved yields of 62-72%. researchgate.net The choice of solvent and base, such as acetonitrile (B52724) and potassium carbonate, also plays a significant role in reaction efficiency. researchgate.net
Purification of the final product and intermediates is commonly achieved through recrystallization or flash column chromatography. researchgate.netresearchgate.net Recrystallization from a suitable solvent, such as anhydrous methanol (B129727), can significantly enhance the purity of the final compound. researchgate.net
Table 1: Optimization of Bromination Reaction Conditions for a p-Fluoronitrobenzene Analog google.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 15 °C | 25 °C | 35 °C |
| Reaction Time | 10 h | 4.5 h | 2.0 h |
| Yield | 90.5% | 90.7% | 90.5% |
Novel Synthetic Strategies for this compound Derivatives
The development of novel synthetic strategies allows for greater molecular diversity and the introduction of complex functionalities into the this compound scaffold. These strategies often involve the use of unconventional starting materials and innovative reaction pathways.
Exploration of Diverse Starting Materials
Beyond traditional routes that often start from commercially available anilines or nitroaromatics, researchers have explored alternative precursors to construct the substituted aniline core. One such approach involves the synthesis of substituted anilines from cyclohexanones. bohrium.com This method utilizes a Pd/C-ethylene system under non-aerobic conditions to directly convert cyclohexanones to the corresponding anilines in high yields. bohrium.com This strategy offers a pathway to introduce substituents on the benzene ring that might be difficult to achieve through conventional methods. bohrium.com
Another innovative approach utilizes (E)-2-arylidene-3-cyclohexenones and primary amines to synthesize 2-benzyl N-substituted anilines through a catalyst- and additive-free imine condensation-isoaromatization pathway. nih.govbeilstein-journals.org This method is operationally simple and allows for the synthesis of a range of aniline derivatives in acceptable to high yields. nih.gov
Furthermore, a one-pot, three-component synthesis of substituted meta-hetarylanilines has been developed starting from heterocycle-substituted 1,3-diketones, acetone, and various amines. beilstein-journals.org The success of this benzannulation reaction is dependent on the electron-withdrawing nature of the heterocyclic substituent on the 1,3-diketone. beilstein-journals.org
Table 2: Synthesis of Substituted Anilines from Diverse Starting Materials
| Starting Material | Reagents and Conditions | Product | Reference |
| Cyclohexanones | NH₄OAc, K₂CO₃, Pd/C-ethylene, non-aerobic | Substituted Anilines | bohrium.com |
| (E)-2-arylidene-3-cyclohexenones | Primary amines, DME, 60 °C | 2-benzyl N-substituted anilines | nih.govbeilstein-journals.org |
| Heterocycle-substituted 1,3-diketones | Acetone, amines, 60 °C | meta-Hetarylanilines | beilstein-journals.org |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry due to their efficiency in building complex molecules in a single step, high atom economy, and reduction in reaction time and waste. nih.gov Several MCRs have been adapted for the synthesis of aniline derivatives.
The Hantzsch synthesis, a well-established MCR, has been modified to use anilines in place of ammonium acetate (B1210297) to produce N-aryl-4-aryldihydropyridines, which have shown significant biological activity. nih.gov This approach allows for the direct incorporation of the aniline moiety into a heterocyclic framework. nih.gov
The Povarov reaction is another versatile MCR that can be used to construct quinoline-containing molecules. researchgate.netnih.gov This reaction can be performed as a three-component process involving an aniline, an aldehyde, and an olefin, which acts as a dienophile. researchgate.net This method provides a convergent route to complex, fused heterocyclic systems containing the aniline substructure.
A three-component benzannulation reaction has also been reported for the synthesis of meta-substituted anilines from 1,3-diketones, acetone, and amines under mild conditions. beilstein-journals.org This reaction proceeds through a sequence of condensation and cyclization steps to form the aniline ring. beilstein-journals.org
Stereoselective Synthesis Considerations in Related Systems
The introduction of chirality into aniline derivatives is of significant interest, particularly in the development of pharmaceuticals. While this compound itself is achiral, the synthesis of its chiral analogs requires stereoselective methods.
An enantiospecific coupling between alkylboronic esters and lithiated aryl hydrazines has been developed for the synthesis of chiral anilines. researchgate.netnih.govacs.org This transition-metal-free reaction proceeds with high enantiospecificity, allowing for the synthesis of ortho- and para-substituted chiral anilines from a wide range of boronic ester substrates. nih.govacs.org
Furthermore, the stereoselective synthesis of sulfonimidamides, which can be derived from anilines, has been achieved through the reaction of sulfonimidoyl fluorides with anilines in the presence of Ca(NTf₂)₂. wur.nl This reaction proceeds with an inversion of the stereocenter at the sulfur atom and exhibits high enantiospecificity for various non-heterocyclic anilines. wur.nl
Transition metal-catalyzed asymmetric hydrogenation of imines, enamines, and related compounds is another powerful strategy for the enantioselective synthesis of chiral amines, including aniline derivatives. nih.gov A variety of chiral phosphorus ligands and other chiral catalysts have been developed to achieve high enantioselectivity in these reactions. nih.gov
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Propoxyaniline
Reactivity of the Aryl Amine Moiety
The reactivity of 3-Bromo-4-propoxyaniline is significantly influenced by the presence of the aryl amine moiety. This functional group dictates the molecule's behavior in various chemical transformations.
The amino group (-NH2) in this compound is a potent activating group for electrophilic aromatic substitution. byjus.com Its electron-donating nature increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making the molecule more susceptible to attack by electrophiles. byjus.com
Key electrophilic aromatic substitution reactions include:
Halogenation: In the presence of an appropriate catalyst, this compound can undergo further halogenation. For instance, reaction with bromine water typically leads to the substitution of hydrogen atoms at the ortho and para positions relative to the amino group, resulting in polybrominated products. byjus.comlibretexts.org
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO2) group onto the aromatic ring. masterorganicchemistry.com The directing effect of the amino group favors the formation of ortho and para-nitro isomers. However, under the strongly acidic conditions of nitration, the amino group can be protonated to form an anilinium ion, which is a meta-directing group. byjus.com This can lead to a mixture of isomers.
Sulfonation: Reaction with fuming sulfuric acid results in the introduction of a sulfonic acid (-SO3H) group. byjus.com Similar to other electrophilic substitution reactions, the amino group directs the incoming electrophile to the ortho and para positions. byjus.com
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, which involve the introduction of alkyl or acyl groups, respectively, are also possible. masterorganicchemistry.com These reactions are catalyzed by Lewis acids. masterorganicchemistry.com
The interplay between the activating amino group and the deactivating but ortho, para-directing bromo and propoxy groups determines the regioselectivity of these reactions.
The amino group itself can undergo a variety of transformations, including oxidation, reduction, and Schiff base formation.
Oxidation: The amino group of anilines can be oxidized to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation with hydrogen peroxide in the presence of a tungsten catalyst can convert the aniline (B41778) to the corresponding nitrobenzene. google.com
Reduction: While the amino group is already in a reduced state, the term "reduction" in this context might refer to reactions that modify its basicity or nucleophilicity.
Schiff Base Formation: The primary amino group of this compound can react with aldehydes or ketones to form Schiff bases (imines). This condensation reaction is often catalyzed by an acid and involves the formation of a carbon-nitrogen double bond. For example, the reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid yields the corresponding Schiff base. mdpi.com
Transformations Involving the Bromo Substituent
The bromine atom on the aromatic ring of this compound is a versatile handle for further functionalization.
The bromo substituent readily participates in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org This method is widely used to introduce new aryl or vinyl substituents. For example, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various arylboronic acids has been successfully demonstrated. rsc.org
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines. The use of specific phosphine (B1218219) ligands is often crucial for achieving high yields and catalyst efficiency. nih.gov For instance, the C,N-cross coupling of unprotected 3-halo-2-aminopyridines with amines has been achieved using RuPhos- and BrettPhos-precatalysts. nih.gov
The efficiency of these cross-coupling reactions can be influenced by factors such as the choice of catalyst, ligand, base, and solvent. uzh.ch
While aryl halides are generally unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups on the aromatic ring can facilitate nucleophilic aromatic substitution (SNAr) reactions. pressbooks.pubmasterorganicchemistry.comlibretexts.org In the case of this compound, the electron-donating nature of the amino and propoxy groups makes direct SNAr at the bromine-bearing carbon less favorable under standard conditions. However, if the aromatic ring is further substituted with strong electron-withdrawing groups, or if very strong nucleophiles are used, SNAr can occur. libretexts.org
The mechanism of SNAr reactions typically involves a two-step addition-elimination process, where the nucleophile attacks the carbon bearing the leaving group to form a negatively charged intermediate called a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. pressbooks.pub
Reductive debromination refers to the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents. In some palladium-catalyzed cross-coupling reactions, reductive debromination can be an undesired side reaction. For instance, in the Suzuki-Miyaura coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, the use of a tandem catalyst XPhosPdG2/XPhos was necessary to avoid debromination. rsc.org
Electrochemical methods can also be employed for the reduction of halogenated aromatic compounds. The electrochemical reduction of o-halonitrobenzenes has been studied in acidic media, where the reaction products depend on factors like the solvent, cathode material, and electrode potential. soton.ac.uk
Propoxy Group Transformations
The propoxy group, an ether linkage, is generally stable but can undergo specific transformations under forcing conditions. These reactions primarily involve the cleavage of the carbon-oxygen bond.
The cleavage of the propoxy group in this compound results in the formation of 3-bromo-4-aminophenol. This transformation typically requires strong acidic reagents. Ethers are generally unreactive, but their cleavage can be catalyzed by acids that protonate the ether oxygen, converting the alkoxy group into a better leaving group (an alcohol). wikipedia.orglibretexts.org The subsequent step can proceed via either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) mechanism, depending on the structure of the ether. wikipedia.org
For this compound, the cleavage occurs at the propyl-oxygen bond rather than the aryl-oxygen bond. The sp²-hybridized carbon of the benzene ring forms a very strong bond with the oxygen, making it resistant to cleavage. Therefore, the nucleophile will attack the less sterically hindered, sp³-hybridized carbon of the propyl group. libretexts.org
The reaction with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) proceeds via an SN2 mechanism. libretexts.org The process involves the protonation of the ether oxygen, followed by a nucleophilic attack by the bromide or iodide ion on the α-carbon of the propyl group, displacing 3-bromo-4-aminophenol.
Table 1: Reagents and Conditions for Ether Cleavage of Aryl Propyl Ethers
| Reagent | Typical Conditions | Mechanism | Products from this compound |
| Hydrobromic Acid (HBr) | Aqueous solution, heat | SN2 | 3-Bromo-4-aminophenol and 1-Bromopropane (B46711) |
| Hydroiodic Acid (HI) | Aqueous solution, heat | SN2 | 3-Bromo-4-aminophenol and 1-Iodopropane |
| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂), low temperature | Lewis acid-assisted cleavage | 3-Bromo-4-aminophenol and 1-Bromopropane |
Dealkylation of the propoxy group is synonymous with the ether cleavage reactions described above, leading to the corresponding phenol (B47542).
Alkylation reactions on the this compound scaffold can occur at different positions, but transformations involving the propoxy group itself are not common. The most reactive site for alkylation is the nitrogen atom of the aniline group due to its nucleophilicity. N-alkylation of anilines is a well-established process. For instance, in analogous systems like 4-bromo-NH-1,2,3-triazoles, N-alkylation occurs regioselectively in the presence of a base like potassium carbonate. organic-chemistry.org This suggests that under similar basic conditions, this compound would readily undergo alkylation on the nitrogen atom.
While direct alkylation of the propoxy group is not a standard transformation, the term can also refer to the alkylation of the phenol produced after dealkylation (ether cleavage). This would be a method to introduce a different alkyl group, proceeding via a Williamson ether synthesis.
Table 2: Potential Alkylation Products of the this compound System
| Reaction Type | Reagent Example | Product Structure |
| N-Alkylation | Methyl Iodide (CH₃I) | 3-Bromo-N-methyl-4-propoxyaniline |
| N,N-Dialkylation | Excess Methyl Iodide | 3-Bromo-N,N-dimethyl-4-propoxyaniline |
| Alkylation post-dealkylation | 1. HBr (Dealkylation) 2. Ethyl Bromide (C₂H₅Br) / K₂CO₃ | 3-Bromo-4-ethoxyaniline |
Mechanistic Studies of Key Organic Transformations (e.g., unimolecular nucleophilic substitution (SN1) in analogous systems)nih.govmasterorganicchemistry.com
Understanding the reaction mechanisms for a molecule like this compound allows for the prediction of its behavior and the rational design of synthetic pathways. While specific mechanistic studies on this exact compound are not extensively documented in readily available literature, its reactivity can be inferred from well-established principles and studies on analogous systems.
The SN1 reaction proceeds through a stepwise mechanism where the rate-determining step is the formation of a carbocation intermediate. masterorganicchemistry.com The stability of this carbocation is paramount to the reaction's feasibility. Three main factors stabilize carbocations: the number of adjacent carbon atoms (substitution), resonance delocalization, and the presence of adjacent atoms with lone pairs. masterorganicchemistry.com
In the context of the this compound aromatic ring, a hypothetical carbocation could be formed during electrophilic aromatic substitution, and the stability of such an intermediate is influenced by the existing substituents.
Amino Group (-NH₂): This is a powerful activating group. The nitrogen's lone pair can be donated to the ring through resonance, significantly stabilizing an adjacent carbocation.
Propoxy Group (-OPr): This is also an activating group. The oxygen's lone pairs can delocalize into the ring via resonance, providing substantial stabilization to a carbocation.
Bromo Group (-Br): This group has a dual effect. It is electron-withdrawing through induction due to its high electronegativity, which destabilizes a carbocation. However, it can also donate lone-pair electrons through resonance, which can offer some stabilization.
Table 3: Influence of Substituents in this compound on Carbocation Stability
| Substituent | Inductive Effect | Resonance Effect | Net Effect on Carbocation Stability |
| -NH₂ (Amino) | Weakly withdrawing | Strongly donating | Strongly stabilizing |
| -OPr (Propoxy) | Withdrawing | Strongly donating | Strongly stabilizing |
| -Br (Bromo) | Strongly withdrawing | Weakly donating | Generally destabilizing |
The carbon-bromine bond in this compound is susceptible to cleavage to form an aryl radical. Aryl radicals are key intermediates in many important organic transformations. rsc.org The generation of an aryl radical from an aryl bromide can be achieved through several methods, including reactions with transition metal complexes or via photoinduced electron transfer (PET) processes. rsc.orgconicet.gov.ar
Once formed, the 3-amino-4-propoxyphenyl radical could undergo several reactions:
Hydrogen Atom Abstraction: The radical could abstract a hydrogen atom from a solvent or another reagent to yield 4-propoxyaniline (B1293681).
Coupling Reactions: It could couple with other radical species or be trapped by nucleophiles in SRN1-type reactions. conicet.gov.ar
Intramolecular Cyclization: If a suitable side chain were attached to the amino group, the aryl radical could undergo an intramolecular cyclization, a powerful method for constructing heterocyclic ring systems. soton.ac.uk The efficiency of such cyclizations depends on the length and nature of the tether connecting the radical center to the reacting partner.
Modern methods often use photoredox or electrochemical catalysis to generate aryl radicals under mild conditions, offering green alternatives to traditional tin-based reagents. rsc.orgresearchgate.net
Table 4: Methods for Generating Aryl Radicals from Aryl Bromides
| Method | Typical Reagents/Conditions | Mechanism |
| Transition Metal Catalysis | Pt(0) complexes, Rh(I), Ir(I) rsc.org | Oxidative addition, may involve radical-chain pathways. rsc.org |
| Photoredox Catalysis | Photocatalyst (e.g., Ir, Ru complexes), visible light, electron donor/acceptor | Photoinduced electron transfer (PET) to the aryl bromide. |
| Electrochemical Reduction | Cathodic reduction, often with a mediator soton.ac.uk | Direct or mediated electron transfer to the C-Br bond. soton.ac.uk |
| Radical Initiators | AIBN (Azobisisobutyronitrile), heat or UV light | Chain reaction mechanism. |
Computational and Theoretical Studies on 3 Bromo 4 Propoxyaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and other key properties that govern molecular stability and reactivity.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium to large-sized molecules due to its balance of accuracy and computational efficiency. rsc.orgacs.org DFT calculations are used to determine various molecular properties of 3-Bromo-4-propoxyaniline by modeling its electron density. Functionals such as B3LYP or the dispersion-corrected PW6B95-D3 are often employed for halogenated aromatic systems to achieve reliable results. nih.govresearchgate.net
The process typically begins with geometry optimization, where the molecule's lowest energy conformation is found. From this optimized structure, a range of electronic properties can be calculated. For this compound, the key substituents—the bromo, propoxy, and amino groups—exert significant electronic effects. The amino group is a strong electron-donating group, increasing the electron density of the aromatic ring, while the propoxy group is also electron-donating. The bromine atom, being a halogen, is an electron-withdrawing group via induction but can donate electron density through resonance. DFT calculations can quantify these effects by computing atomic charges, dipole moments, and electrostatic potential maps. acs.org
A comparative DFT study on a wide range of halosubstituted anilines has shown that halogen substituents influence the planarity of the amino group and enhance the delocalization of its lone-pair electrons into the phenyl ring. rsc.org This delocalization is crucial for the molecule's reactivity and interaction capabilities. DFT methods are also effective in predicting thermochemical properties and bond dissociation energies, which are vital for understanding reaction mechanisms. researchgate.net
| Electron Affinity | Can be estimated from the energy of the lowest unoccupied molecular orbital (LUMO). | Relates to the ability to accept an electron. |
Note: The specific numerical values for the properties listed in this table would require a dedicated DFT calculation for this compound. The descriptions are based on established principles of computational chemistry applied to its structure.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals are critical for predicting how a molecule will interact with other reagents. youtube.com
For this compound, the HOMO is expected to be primarily localized on the aniline (B41778) ring and the nitrogen atom of the amino group, reflecting its character as an electron-rich aromatic amine. This localization means the molecule will act as a nucleophile or electron donor at these sites. youtube.comumn.edu The LUMO, conversely, is likely distributed over the aromatic ring, with significant contributions from the C-Br antibonding orbital. It represents the region most susceptible to accepting electrons from a nucleophile. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of chemical reactivity and stability. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In substituted anilines, electron-donating groups like the amino and propoxy groups tend to raise the energy of the HOMO, while electron-withdrawing groups can lower the energy of the LUMO, collectively reducing the HOMO-LUMO gap and increasing reactivity.
Table 2: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Description | Predicted Significance for this compound |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relatively high energy due to electron-donating amino and propoxy groups, indicating good nucleophilic character. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | The energy level is influenced by the electron-withdrawing bromine and the aromatic system; it's the primary site for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | A moderately small gap is expected, suggesting higher reactivity compared to unsubstituted benzene (B151609) but more stability than highly reactive compounds. |
| Global Hardness (η) | η ≈ (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron configuration. A lower value corresponds to higher reactivity. |
| Chemical Potential (μ) | μ ≈ (E(HOMO) + E(LUMO)) / 2 | Represents the "escaping tendency" of electrons from the system. |
Note: Values are qualitative predictions based on the molecular structure and FMO theory. Precise energy values require specific quantum chemical calculations.
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the electronic ground state, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular interactions of a molecule over time.
This compound possesses conformational flexibility primarily due to the rotation around several single bonds: the C(aryl)-O bond, the O-C(propyl) bond, and the C-C bonds within the propoxy chain, as well as rotation and inversion of the amino group. researchgate.net Conformational analysis is a computational technique used to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for rotation between them.
The structure of this compound allows it to participate in several key intermolecular interactions that are crucial for its behavior in a biological or chemical system. Molecular modeling techniques, particularly molecular docking, are used to predict how this molecule might bind to a receptor or enzyme active site. nih.govmdpi.com
The primary interaction capabilities are:
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen of the propoxy group and the nitrogen itself can act as hydrogen bond acceptors.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with a nucleophilic region (like a lone pair on an oxygen or nitrogen atom) on a binding partner. This is a highly directional and specific non-covalent interaction. nih.govnih.gov
Hydrophobic Interactions: The phenyl ring and the propyl chain can engage in hydrophobic interactions with nonpolar regions of a binding site.
π-π Stacking: The aromatic ring can stack with other aromatic residues in a protein.
Molecular dynamics (MD) simulations can further refine these predictions. mdpi.com An MD simulation tracks the movement of all atoms in the molecule and its environment (e.g., a protein in water) over time, providing a dynamic view of the binding process. nih.gov This can reveal the stability of the predicted binding pose, the role of water molecules in the interaction, and any conformational changes in the protein or the ligand upon binding. osti.gov
Prediction of Spectroscopic Parameters from Theoretical Models
Computational models are highly effective at predicting spectroscopic data, which serves as a critical link between theoretical structures and experimental characterization. By calculating expected spectral features and comparing them to experimental results, the accuracy of the computed molecular structure can be validated.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus in the molecule. researchgate.net These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show excellent correlation with experimental chemical shifts, aiding in the assignment of complex spectra.
Vibrational (Infrared and Raman) Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations provide the frequencies and intensities of the fundamental vibrational modes. researchgate.net For this compound, this would include the N-H stretching of the amine, C-O-C stretching of the ether, C-Br stretching, and various aromatic C-H and C=C vibrations. While calculated frequencies are often systematically higher than experimental ones, they can be scaled to achieve high accuracy, making them invaluable for interpreting IR and Raman spectra.
Electronic (UV-Visible) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. researchgate.net These calculations can predict the π → π* transitions within the aromatic system, which are influenced by the electronic effects of the bromo, propoxy, and amino substituents.
Applications As Building Blocks and Precursors in Advanced Organic Synthesis
Role in the Synthesis of Complex Aromatic and Heterocyclic Systems
The substituted aniline (B41778) is a key component in the multi-step synthesis of several important classes of organic compounds.
Chalcones, which are characterized by an α,β-unsaturated ketone system linking two aromatic rings, can be synthesized using 3-Bromo-4-propoxyaniline as a foundational precursor. The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, which involves the reaction of a substituted benzaldehyde (B42025) with a substituted acetophenone (B1666503) in the presence of a base. youtube.com
To utilize this compound in this context, it must first be converted into either a suitable benzaldehyde or acetophenone derivative. For instance, the aniline can be transformed into the corresponding acetophenone through a series of reactions. This involves the diazotization of the aniline followed by a Sandmeyer-type reaction to introduce a cyano group, which can then be reacted with a Grignard reagent to yield the ketone. chemistrysteps.com Alternatively, aniline can be converted to benzene (B151609), which then undergoes Friedel-Crafts acylation with acetyl chloride to form acetophenone. brainly.inalfa-chemistry.com Similarly, anilines can be converted to benzaldehydes through multi-step processes. quora.comrsc.org
Once the 3-bromo-4-propoxy-substituted acetophenone or benzaldehyde is obtained, it can be reacted with an appropriate aromatic aldehyde or acetophenone, respectively, via the Claisen-Schmidt condensation to yield the target chalcone. derpharmachemica.comnih.goved.gov
Table 1: Plausible Synthetic Route to Chalcones from this compound
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Conversion of Aniline to Acetophenone | 1. Diazotization (NaNO₂, HCl) 2. Sandmeyer reaction (CuCN) 3. Grignard reaction (CH₃MgBr) | 1-(3-bromo-4-propoxyphenyl)ethanone |
This compound can serve as a starting point for the synthesis of functionalized carbazoles, a class of nitrogen-containing heterocycles. A common method for indole (B1671886) synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. byjus.comwikipedia.org
The initial step in this synthetic pathway would be the conversion of this compound to the corresponding 3-bromo-4-propoxyphenylhydrazine. This can be achieved through diazotization of the aniline followed by reduction. The resulting hydrazine (B178648) can then be reacted with a suitable ketone or aldehyde in the presence of an acid catalyst to form a phenylhydrazone, which subsequently undergoes a oup.comoup.com-sigmatropic rearrangement and cyclization to yield the indole ring. byjus.com More recent methods also allow for the direct synthesis of indoles from anilines under visible light catalysis. acs.orgacs.org
Quinazoline (B50416) derivatives, which are bicyclic aromatic heterocycles, can be synthesized from precursors derived from this compound. A common route to quinazolines involves the use of anthranilic acids. google.com
This compound can be converted into the corresponding substituted anthranilic acid. This transformation can be achieved through a process that involves acylation of the aniline, followed by halogenation and then carbonylation. google.com The resulting 5-bromo-6-propoxyanthranilic acid can then be used in various condensation reactions to form the quinazoline ring system.
While there is no direct method for the synthesis of diaziridines from anilines, this compound can be a precursor to the necessary starting materials. Diaziridines are typically synthesized from the reaction of an imine or a ketone with an aminating agent. redalyc.org
Therefore, this compound would first need to be converted into a ketone or an imine. The synthesis of ketones from anilines can be achieved through various methods, including the generation of an α-amino ketone via oxidative C-H amination. colab.wsorganic-chemistry.org The synthesis of imines from anilines can be accomplished through condensation with an aldehyde or ketone. orgsyn.orgorganic-chemistry.orgresearchgate.netnih.govacs.orgresearchgate.netyoutube.com Once the corresponding ketone or imine of this compound is formed, it can be subjected to standard conditions for diaziridine synthesis.
This compound is a suitable substrate for the synthesis of azophenines, which are N,N'-diphenyl-2,5-dianilino-p-benzoquinone diimines. A novel synthesis method involves the reaction of arylamines with polyhaloalkanes in the presence of copper bronze. oup.com
In this reaction, heating an arylamine with a polyhaloalkane like hexachloroethane (B51795) or 1,1,2,2-tetrachloroethane (B165197) in the presence of a catalytic amount of copper bronze yields the corresponding azophenine. oup.com The presence of an electron-donating alkoxy group in the para position of the aniline, such as the propoxy group in this compound, is reported to be favorable for this reaction. oup.com These azophenine compounds are important intermediates in the synthesis of dyes such as Indulines. oup.com
Table 2: Synthesis of Azophenines from Arylamines
| Reactants | Reagents and Conditions | Product |
|---|
Utilization in Material Science Precursor Development
The chemical structure of this compound also makes it a promising candidate for the development of new materials with specific electronic and optical properties. Substituted anilines are known to be used as monomers in the synthesis of conducting polymers and as precursors for dyes.
The polymerization of aniline and its derivatives can lead to the formation of polyanilines, which are a class of conducting polymers. nih.gov For instance, copolymers of aniline with other substituted anilines, such as o-anthranilic acid, have been synthesized. scirp.org It is therefore plausible that this compound could be used as a comonomer in such polymerizations to tailor the properties of the resulting polymer.
Furthermore, bromoaniline derivatives are used in the synthesis of azo dyes. For example, 4-bromoaniline (B143363) can be diazotized and coupled with other aromatic compounds to produce disazo disperse dyes. iiste.orgiiste.orgresearchgate.net Given its structural similarity, this compound could be similarly employed to create novel dyes with potentially interesting coloristic and fastness properties.
Precursors for Liquid Crystals and Optical Materials
While specific studies detailing the use of this compound in liquid crystal (LC) synthesis are not extensively documented in public literature, its molecular structure contains all the necessary features of a classic precursor for calamitic (rod-shaped) liquid crystals. The design of such materials relies on combining a rigid core with flexible terminal groups.
This compound is an ideal candidate for this purpose for several reasons:
Formation of Mesogenic Core: The aniline functional group can readily react with various aldehydes to form Schiff bases (azomethines), which are a common linking group used to construct the rigid core of thermotropic liquid crystals.
Induction of Mesophases: The terminal propoxy group acts as a flexible alkoxy chain. Such chains are crucial in designing liquid crystals as they help to lower the melting point of the compound and promote the formation of desired liquid crystalline phases (mesophases) over a broad temperature range.
Molecular Elaboration: The bromine atom provides a critical reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. This allows for the extension of the rigid core by linking it to other aromatic rings, a common strategy to enhance the molecule's aspect ratio and thermal stability, which are key parameters for LC behavior.
Nonlinear Optical (NLO) Materials: Substituted benzylidene aniline derivatives have been synthesized and investigated for their third-order nonlinear optical properties. The structure of this compound makes it a suitable starting material for analogous NLO materials, which are of interest for applications in photonics and optoelectronics.
Synthesis of Advanced Organic Materials
The bifunctional nature of this compound, possessing both an amine and a bromo group, makes it a valuable monomer and intermediate in the synthesis of advanced functional polymers and organic electronic materials.
As a building block, it can be utilized in several key synthetic strategies:
Conjugated Polymers: The bromine substituent is a key functional group for participation in organometallic cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). These reactions are the cornerstone of modern polymer chemistry for synthesizing conjugated polymers. By reacting this compound with appropriate bifunctional monomers, it can be incorporated into polymer backbones designed for applications as organic semiconductors. Such materials are central to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Polymer Functionalization: The amino group can be used to introduce this moiety onto a polymer backbone, or it can be transformed into other functional groups prior to polymerization. This versatility allows for precise tuning of the final polymer's electronic and physical properties.
Specialty Polymers: The amine functionality allows this compound to act as a monomer in the synthesis of specialty polymers like polyamides and polyimides through condensation reactions with diacyl chlorides or dianhydrides. The presence of the bromo- and propoxy- side groups would impart unique solubility, thermal, and electronic characteristics to the resulting polymers.
The compound's structure enables the creation of macromolecular architectures with precisely controlled properties, making it a valuable tool for researchers in materials science and organic electronics.
Synthesis and Exploration of Novel Derivatives and Analogues of 3 Bromo 4 Propoxyaniline
Systematic Modification of the Propoxy Chain
The ether linkage at the C4 position of the aniline (B41778) ring offers a prime site for structural modification. Altering the propoxy chain can significantly influence the molecule's steric and electronic properties.
Variation of Alkyl Chain Length and Branching (e.g., isopropoxy, isobutyloxy)
A common strategy to create analogues of 3-bromo-4-propoxyaniline involves the O-alkylation of a common precursor, 3-bromo-4-aminophenol, with various alkyl halides. This approach allows for the introduction of alkoxy groups with different lengths and branching patterns, such as isopropoxy and isobutyloxy.
The general synthesis begins with a suitable starting material like p-aminophenol, which is first brominated at the position ortho to the hydroxyl group. The resulting 3-bromo-4-aminophenol is then subjected to Williamson ether synthesis. In this step, a base such as sodium hydride is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This intermediate subsequently reacts with an appropriate alkyl halide (e.g., 2-bromopropane (B125204) for an isopropoxy group or 1-bromo-2-methylpropane (B43306) for an isobutyloxy group) to yield the desired 3-bromo-4-alkoxyaniline derivative. chemicalbook.com
A related synthesis for a 3-bromo-4-isobutyloxy derivative starts from 4-hydroxybenzonitrile, which undergoes bromination followed by an oxyalkylation step to introduce the isobutyloxy group. researchgate.net The nitrile group can then be converted to an amine through reduction to achieve the final aniline product.
Table 1: Synthesis of 3-Bromo-4-alkoxyaniline Analogues
| Target Compound | Precursor | Alkylating Agent | General Reaction |
|---|---|---|---|
| 3-Bromo-4-isopropoxyaniline | 3-Bromo-4-aminophenol | 2-Bromopropane | Williamson Ether Synthesis |
| 3-Bromo-4-isobutyloxyaniline | 3-Bromo-4-aminophenol | 1-Bromo-2-methylpropane | Williamson Ether Synthesis |
Introduction of Cyclic Ether Moieties
To further expand the structural diversity, cyclic ether moieties can be incorporated at the C4 position. This can be achieved by reacting the 3-bromo-4-aminophenol precursor with halo-functionalized cyclic ethers under basic conditions. For instance, using a reagent like 3-chlorotetrahydrofuran (B94208) in a Williamson ether synthesis would attach a tetrahydrofuranyl group to the oxygen atom, creating a significantly different steric and polarity profile compared to a simple alkyl chain.
Diversification at the Amine Functionality
The primary amino group of this compound is a versatile functional handle that can be readily converted into a wide array of other functional groups, leading to a large family of derivatives.
Formation of Schiff Bases from Anilines
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ukm.my The amino group of this compound can react with various aromatic or aliphatic aldehydes to form the corresponding Schiff base derivatives. internationaljournalcorner.com The reaction is generally carried out by refluxing the aniline and the aldehyde in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. internationaljournalcorner.com The formation of the imine (C=N) bond can be confirmed by spectroscopic methods, such as the appearance of a characteristic stretching band in the FTIR spectrum around 1604-1614 cm⁻¹. ukm.myinternationaljournalcorner.com
Table 2: Examples of Schiff Base Formation
| Aniline Reactant | Aldehyde Reactant | Resulting Schiff Base Structure |
|---|---|---|
| This compound | Benzaldehyde (B42025) | 1-(3-Bromo-4-propoxyphenyl)-N-benzylidenemethanamine |
| This compound | 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-3-bromo-4-propoxyaniline |
| This compound | 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-3-bromo-4-propoxyaniline |
Acylation and Alkylation of the Amino Group
The nucleophilic nature of the amino group allows for straightforward acylation and alkylation reactions.
Acylation: Reacting this compound with acylating agents like acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base yields the corresponding N-acyl derivatives (amides). This transformation is often used to "protect" the amino group or reduce its activating effect on the aromatic ring during subsequent electrophilic substitution reactions. youtube.com The lone pair of electrons on the nitrogen becomes delocalized by the adjacent carbonyl group, making it less available for resonance with the benzene (B151609) ring. youtube.com
Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved using alkyl halides. This reaction can produce secondary or tertiary amines, though controlling the degree of alkylation can sometimes be challenging, potentially leading to mixtures of products.
Halogen Atom Manipulation and Substitution
The bromine atom at the C3 position is a key site for diversification through various substitution reactions, particularly metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds, replacing the bromine with a wide range of functional groups.
Electrophilic aromatic substitution reactions are fundamental for introducing halogen atoms onto an aromatic ring. wku.edu However, once in place, the halogen can be replaced. While nucleophilic aromatic substitution on aryl halides is generally difficult, it can occur under specific conditions, particularly if the ring is activated by electron-withdrawing groups. clockss.orgresearchgate.net More commonly, the bromine atom on derivatives of this compound can be substituted using modern cross-coupling chemistry.
Potential Cross-Coupling Reactions:
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can replace the bromine atom with an alkyl, vinyl, or aryl group.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new C-N bond by coupling the aryl bromide with a primary or secondary amine.
Heck Coupling: The bromine can be substituted by an alkene in the presence of a palladium catalyst.
Sonogashira Coupling: This reaction uses a palladium catalyst and a copper co-catalyst to couple the aryl bromide with a terminal alkyne, forming a C-C triple bond.
These transformations dramatically increase the molecular complexity and allow for the synthesis of highly functionalized derivatives that would be difficult to access through other means.
Introduction of Other Halogen Substituents (e.g., fluorine)
The introduction of fluorine into aromatic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. For an electron-rich system like this compound, direct electrophilic fluorination is a primary synthetic route. The existing substituents on the aromatic ring—the amino (NH₂), propoxy (O-C₃H₇), and bromo (Br) groups—direct the position of the incoming electrophile. The strongly activating and ortho-, para-directing amino and propoxy groups, particularly the amino group, will govern the regioselectivity of the fluorination reaction.
Given the positions of the current substituents (amino at C1, bromo at C3, and propoxy at C4), the most likely positions for electrophilic attack are C2 and C5, which are ortho and meta to the amino group, respectively. The C5 position is also ortho to the propoxy group, making it highly activated.
Electrophilic Fluorination Agents:
A variety of modern electrophilic fluorinating agents, often referred to as "F+" sources, can be employed for this transformation. wikipedia.orgalfa-chemistry.com These reagents are designed to be stable, safe to handle, and effective for the fluorination of electron-rich aromatics. wikipedia.orgalfa-chemistry.com Commonly used agents are N-F compounds, which feature a nitrogen-fluorine bond.
| Fluorinating Agent | Full Name | Typical Reaction Conditions |
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Acetonitrile (B52724), Room Temperature |
| NFSI | N-Fluorobenzenesulfonimide | Dichloromethane or Acetonitrile, Room Temperature |
| NFOBS | N-Fluoro-o-benzenedisulfonimide | Organic Solvents |
The general mechanism for this reaction is believed to proceed via an electrophilic aromatic substitution pathway, although the precise details can be complex and may involve single-electron transfer (SET) processes depending on the substrate and reagent. wikipedia.org The reaction involves the attack of the electron-rich aniline ring on the electrophilic fluorine atom of the N-F reagent.
While specific studies on the direct fluorination of this compound are not extensively documented in publicly available literature, the synthesis of structurally similar compounds, such as 3-bromo-4-ethoxy-5-fluoroaniline, demonstrates the feasibility of introducing a fluorine atom at the C5 position. sigmaaldrich.com This suggests that the reaction of this compound with an electrophilic fluorinating agent like Selectfluor® would likely yield 3-bromo-5-fluoro-4-propoxyaniline as the major product.
Synthesis of Polyhalogenated Analogues
The synthesis of polyhalogenated analogues of this compound involves the introduction of additional halogen atoms (e.g., chlorine, bromine, or iodine) onto the aromatic ring. Similar to fluorination, this is typically achieved through electrophilic aromatic substitution, leveraging the activating effects of the amino and propoxy groups.
The positions ortho to the strongly activating amino group (C2 and C6, though C6 is sterically hindered) and ortho to the propoxy group (C5) are the most susceptible to further halogenation.
Halogenating Agents and Expected Products:
The choice of halogenating agent will determine the nature of the introduced halogen.
| Halogen to Introduce | Typical Reagent | Potential Product(s) |
| Chlorine | N-Chlorosuccinimide (NCS) | 5-Chloro-3-bromo-4-propoxyaniline |
| Bromine | N-Bromosuccinimide (NBS) or Bromine (Br₂) in acetic acid | 3,5-Dibromo-4-propoxyaniline |
| Iodine | N-Iodosuccinimide (NIS) or Iodine monochloride (ICl) | 5-Iodo-3-bromo-4-propoxyaniline |
The synthesis of related dihalogenated anilines, such as 3-bromo-4-iodoaniline, has been reported, indicating that the introduction of a second, different halogen atom onto a bromo-aniline core is a viable synthetic strategy. chemicalbook.com The high reactivity of anilines towards electrophilic halogenation often necessitates careful control of reaction conditions to avoid over-halogenation or side reactions. nih.gov For instance, the amino group may be temporarily protected as an acetamide (B32628) to moderate its activating effect and ensure regioselective halogenation.
The research into these novel halogenated derivatives is primarily driven by the quest for new molecules with tailored electronic and biological profiles for use in materials science and pharmaceutical development.
Sustainable and Green Chemistry Aspects in 3 Bromo 4 Propoxyaniline Synthesis
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.comyoutube.com
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A plausible two-step synthesis for 3-Bromo-4-propoxyaniline involves:
Alkylation: 4-Aminophenol is reacted with 1-bromopropane (B46711) to form 4-propoxyaniline (B1293681).
Bromination: 4-propoxyaniline is brominated using NBS to yield this compound.
Let's analyze the atom economy of the bromination step:
C₉H₁₃NO (4-propoxyaniline) + C₄H₄BrNO₂ (NBS) → C₉H₁₂BrNO (this compound) + C₄H₅NO₂ (Succinimide)
Molecular Weight of this compound = 230.11 g/mol
Molecular Weight of 4-propoxyaniline = 151.21 g/mol
Molecular Weight of NBS = 177.98 g/mol
Atom Economy = [230.11 / (151.21 + 177.98)] x 100 ≈ 69.8%
While this demonstrates a reasonably efficient incorporation of atoms, a significant portion of the reactant mass ends up in the succinimide (B58015) by-product. This highlights a key drawback of using reagents like NBS compared to addition reactions, which can have 100% atom economy. jocpr.comprimescholars.com However, the atom economy of using NBS is still considered favorable when weighed against the significant safety and handling benefits over using elemental bromine. wordpress.com In a hypothetical reaction with elemental bromine (Br₂), the by-product would be hydrogen bromide (HBr), leading to a different atom economy calculation:
C₉H₁₃NO + Br₂ → C₉H₁₂BrNO + HBr
Molecular Weight of Br₂ = 159.81 g/mol
Atom Economy = [230.11 / (151.21 + 159.81)] x 100 ≈ 74.0%
Although the atom economy is theoretically higher with Br₂, the extreme hazards associated with its use often make NBS the preferred reagent from a holistic green and safety perspective. wordpress.comacsgcipr.org
Waste Reduction and By-product Management Strategies
Effective waste reduction is a cornerstone of sustainable chemical manufacturing. In the synthesis of this compound, waste is generated from solvents, unreacted starting materials, and by-products.
The primary by-product from the bromination step using NBS is succinimide. wordpress.com Succinimide is a relatively benign, water-soluble organic compound, which makes its separation and disposal less problematic than the corrosive hydrogen bromide (HBr) generated when using molecular bromine.
Strategies for managing waste in this synthesis include:
Recycling Solvents: Where possible, used solvents like ethanol (B145695) and ethyl acetate (B1210297) can be recovered through distillation and reused in subsequent batches, reducing both waste and raw material costs.
By-product Valorization: While succinimide is often treated as waste, research into finding applications for common by-products is an active area of green chemistry.
Bromine Recovery: In industrial settings where bromine and bromide salts are present in waste streams, specialized recovery systems can be implemented. chimia.chdedietrich.com These processes, such as oxidation of bromide waste to regenerate bromine, create a closed-loop system that minimizes bromine discharge into the environment and reduces the need for virgin bromine. idealresponse.co.ukcpcb.nic.in This circular economy approach is crucial for high-volume chemical production. chimia.ch
By optimizing reaction conditions to maximize yield and selectivity, minimizing solvent use, choosing safer reagents like NBS, and implementing robust waste recovery and recycling programs, the synthesis of this compound can be aligned more closely with the principles of green and sustainable chemistry.
Table 3: Compound Names
| Compound Name |
|---|
| 1-bromopropane |
| This compound |
| 4-Aminophenol |
| 4-propoxyaniline |
| Acetic Acid |
| Carbon Tetrachloride |
| Ethanol |
| Ethyl acetate |
| Hydrogen bromide |
| Molecular bromine |
| N-Bromosuccinimide |
| Succinimide |
Future Research Directions and Perspectives
Emerging Methodologies for Aryl Amine Synthesis and Functionalization
The synthesis of complex aryl amines like 3-bromo-4-propoxyaniline is moving beyond traditional methods, embracing more efficient, selective, and sustainable approaches. Future research will likely focus on refining and applying several cutting-edge strategies.
Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, continue to evolve. acs.orgwikipedia.orgresearchgate.net Research is geared towards developing more active and stable catalyst systems with sophisticated phosphine (B1218219) ligands that allow for milder reaction conditions, lower catalyst loadings, and a broader substrate scope, including challenging aryl chlorides. researchgate.netresearchgate.netorganic-chemistry.org These advancements could streamline the synthesis of this compound and its derivatives.
Direct C-H amination is a highly sought-after strategy as it circumvents the need for pre-functionalized starting materials, thus improving atom economy. researchgate.net Recent developments in transition-metal catalysis, photoredox catalysis, and electrochemistry are enabling the direct installation of amino groups onto arene cores. nih.govchemrxiv.orgnih.govrsc.org Applying these methods to propoxybenzene (B152792) could offer a more direct route to intermediates for this compound.
Furthermore, the development of metal-free amination reactions is gaining significant traction. nih.gov These methods, which may utilize hypervalent iodine reagents, benzyne (B1209423) intermediates, or organo-initiators, offer the advantage of avoiding potentially toxic and expensive transition metals. organic-chemistry.orgacs.orgrsc.orgchemrxiv.org Research into scalable, metal-free syntheses of aryl amines from simple precursors like aryl chlorides or boronic acids represents a significant step towards greener chemical manufacturing. researchgate.netnih.govorganic-chemistry.org
| Methodology | Description | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Advanced Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation using increasingly sophisticated and sterically demanding phosphine ligands. | Higher yields, milder conditions, broader functional group tolerance, use of more accessible starting materials (e.g., aryl chlorides). | wikipedia.orgresearchgate.netresearchgate.net |
| Direct C-H Amination | Direct introduction of an amino group onto an aromatic C-H bond, often using transition metal or photoredox catalysts. | Increased atom economy by avoiding pre-functionalization of the aromatic ring. Potentially fewer synthetic steps. | researchgate.netnih.govchemrxiv.org |
| Metal-Free Amination | C-N bond formation using non-metal catalysts or reagents, proceeding through intermediates like benzynes or radical cations. | Avoids transition metal contamination in the final product, potentially lower cost, and environmentally benign. | nih.govorganic-chemistry.orgacs.org |
Advanced Characterization Techniques for Complex Organic Molecules
As the synthesis of more complex molecules derived from this compound proceeds, the need for unequivocal structural confirmation becomes paramount. Future efforts will rely on a suite of advanced spectroscopic and spectrometric techniques to fully characterize these novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy remains the cornerstone of structural elucidation for organic molecules. wikipedia.org While 1D ¹H and ¹³C NMR are standard, future research will increasingly employ multidimensional NMR experiments to resolve complex structures. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the precise connectivity of atoms within a molecule. researchgate.net For determining relative stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) will be crucial.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact elemental composition of new compounds. fiveable.me Techniques like Electrospray Ionization (ESI) and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry provide mass measurements with sub-parts-per-million (ppm) accuracy, allowing for the unambiguous assignment of molecular formulas. rsc.orgnih.govmeasurlabs.com This level of precision is critical for distinguishing between compounds with very similar masses. fiveable.me
X-ray Crystallography offers the definitive method for determining the three-dimensional structure of crystalline organic molecules. By providing precise bond lengths, bond angles, and conformational details, it can confirm connectivity and establish absolute stereochemistry, leaving no ambiguity about the molecular architecture.
| Technique | Abbreviation | Information Provided | Relevance for this compound Derivatives |
|---|---|---|---|
| Correlation Spectroscopy | COSY | Shows coupling between adjacent protons (¹H-¹H connectivity). | Maps out the proton framework of the molecule. |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached carbons. | Assigns specific protons to their corresponding carbon atoms. |
| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over two to three bonds. | Establishes the connectivity of different molecular fragments. |
| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass-to-charge ratio for molecular formula determination. | Confirms the elemental composition of newly synthesized compounds. fiveable.me |
Deeper Theoretical Insights into Reactivity, Selectivity, and Reaction Mechanisms
Computational chemistry is becoming an increasingly powerful partner to experimental work, offering profound insights into why reactions proceed in a certain way. Future research on this compound and its derivatives will benefit significantly from theoretical studies.
Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound. acs.orgresearchgate.netaljest.net These calculations can predict key properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. This information helps to identify the most nucleophilic and electrophilic sites on the molecule, thereby predicting its reactivity in various chemical transformations. nih.govnih.gov For instance, DFT can help rationalize the regioselectivity of electrophilic aromatic substitution on the aniline (B41778) ring.
Furthermore, computational modeling can elucidate complex reaction mechanisms. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the entire potential energy surface of a reaction. This allows for the determination of activation barriers and reaction thermodynamics, providing a clear picture of the most favorable reaction pathway. mdpi.com Such studies are crucial for understanding and optimizing reaction conditions to favor a desired product, for example, in predicting the outcome of radical-based C-N bond formation. nih.gov Quantitative Structure-Metabolism Relationship (QSMR) models, based on calculated physicochemical parameters, can also be developed to predict the metabolic fate of substituted anilines. nih.gov
| Theoretical Approach | Application | Insight Gained for this compound | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Prediction of reactive sites (nucleophilic/electrophilic), bond strengths, and spectroscopic properties. | acs.orgresearchgate.net |
| Transition State Theory | Calculation of reaction pathways and activation energies. | Elucidation of reaction mechanisms, understanding factors controlling reaction rates and selectivity. | mdpi.com |
| Molecular Dynamics (MD) Simulation | Simulation of molecular motion over time. | Understanding conformational preferences and interactions with solvent or biological macromolecules. |
Expanding the Synthetic Utility of this compound in Novel Chemical Scaffolds
The true value of a building block like this compound lies in its potential to be elaborated into novel, functional molecules. The presence of three distinct functional handles—the nucleophilic amine, the versatile bromo group for cross-coupling, and the propoxy group for modulating solubility and electronic properties—makes it an attractive starting point for diverse chemical scaffolds.
Future research will likely see this compound used in the synthesis of complex heterocyclic compounds . Anilines are common precursors for constructing important heterocyclic cores like quinolines, indoles, and benzodiazepines, which are prevalent in medicinal chemistry. figshare.comnih.gov The bromo-substituent can be used in intramolecular cyclization reactions or serve as a handle for further diversification after the core heterocycle is formed.
The compound is also a candidate for the synthesis of macrocyclic arenes . Aniline derivatives have been used to construct macrocycles with defined cavities and unique host-guest properties. mdpi.com The specific substitution pattern of this compound could lead to macrocycles with novel structural features and recognition capabilities for applications in sensing or materials science.
Finally, its role as a scaffold in medicinal chemistry is a significant area for future exploration. The aniline motif is present in numerous pharmaceuticals, but can sometimes be associated with metabolic liabilities. acs.org The specific substitution on this compound may offer a way to tune the electronic and steric properties to create analogues of known drugs with improved profiles. Its functional groups allow for its incorporation into a wide range of bioactive structures, including N-substituted aryl amidines and other pharmacologically relevant classes. nih.gov
| Novel Chemical Scaffold | Synthetic Approach | Potential Application Area | References |
|---|---|---|---|
| Functionalized Quinolines | Cyclocondensation reactions (e.g., Skraup, Doebner-von Miller) involving the aniline nitrogen and C-H activation at the ortho position. | Medicinal Chemistry (e.g., antimalarial, anticancer agents). | nih.gov |
| Substituted Indoles | Fischer indole (B1671886) synthesis or palladium-catalyzed cyclization strategies utilizing the amine and bromo-substituent. | Pharmaceuticals, Agrochemicals. | manchester.ac.ukwjpmr.com |
| Nitrogen-Containing Macrocycles | One-pot condensation reactions with aldehydes or sequential cross-coupling reactions. | Host-Guest Chemistry, Molecular Sensing, Functional Materials. | mdpi.com |
| Bioactive Amidine Derivatives | Base-activated addition of the aniline to nitrile-containing compounds. | Drug Discovery (scaffolds with diverse biological activities). | nih.gov |
Q & A
What are the key synthetic routes for 3-Bromo-4-propoxyaniline, and how can reaction conditions be optimized for higher yields?
Basic Research Focus
The synthesis of this compound typically involves bromination of 4-propoxyaniline or propoxylation of 3-bromoaniline derivatives. Key steps include:
- Bromination : Use of brominating agents like in controlled conditions (e.g., acetic acid solvent, 60–80°C) to avoid over-bromination .
- Propoxylation : Nucleophilic aromatic substitution (NAS) with propyl bromide under basic conditions (e.g., ) to introduce the propoxy group .
Optimization Strategies : - Temperature Control : Lower temperatures (≤80°C) minimize side reactions like depropoxylation.
- Catalysts : Palladium-based catalysts (e.g., ) enhance regioselectivity in bromination .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for propoxylation .
How do electron-donating substituents like the propoxy group influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Focus
The propoxy group (-OCHCHCH) is an electron-donating substituent that activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic substitution. Key considerations:
- Electronic Effects : The propoxy group increases electron density at the para position, directing nucleophiles (e.g., amines, thiols) to the bromine-bearing meta position .
- Steric Hindrance : The bulky propoxy group can hinder access to reactive sites, necessitating elevated temperatures or catalysts like for efficient substitutions .
Methodological Insight : - Use computational modeling (e.g., DFT calculations) to predict reactive sites and validate with kinetic studies .
What spectroscopic methods are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?
Analytical Research Focus
Primary Techniques :
- : Identifies substituent positions via coupling patterns (e.g., doublets for aromatic protons adjacent to bromine) .
- LC-MS : Confirms molecular weight (, MW 230.1) and detects impurities (e.g., dehalogenated byproducts) .
- FT-IR : Validates functional groups (e.g., N-H stretch at ~3400 cm for the amine group) .
Data Resolution : - Ambiguity in Propoxy Group Placement : Use NOESY or to distinguish between ortho, meta, and para substitution .
What strategies are recommended for assessing the biological activity of this compound, considering potential interference from bromine and propoxy groups?
Biological Research Focus
Key Challenges :
- Bromine’s electrophilicity may lead to nonspecific protein binding, complicating target identification.
- The propoxy group’s lipophilicity affects cellular permeability, requiring logP optimization (e.g., via HPLC-derived partition coefficients) .
Methodological Approaches : - In Silico Screening : Molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like cytochrome P450 enzymes .
- Competitive Binding Assays : Use fluorescent probes (e.g., ANS) to quantify displacement in enzyme inhibition studies .
How should researchers resolve discrepancies in reported reaction yields or byproduct formation during the synthesis of halogenated anilines?
Data Contradiction Analysis
Common Issues :
- Byproduct Variability : Differences in bromination conditions (e.g., excess ) may produce di-brominated derivatives .
- Yield Discrepancies : Impurities in starting materials (e.g., 4-propoxyaniline) or moisture-sensitive intermediates affect reproducibility .
Resolution Strategies : - Chromatographic Purity Checks : Use HPLC with UV detection (λ = 254 nm) to quantify starting material residues .
- Reaction Monitoring : In situ FT-IR or GC-MS to track intermediate formation and adjust stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
